6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Description
6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a purinoimidazole dione derivative characterized by a fused bicyclic core with diverse substituents. Its structure includes a 3-methoxyphenyl group at position 6, a phenyl group at position 7, a methyl group at position 4, and a 3-oxobutan-2-yl moiety at position 2. This compound is hypothesized to exhibit biological activity through interactions with kinase targets such as EphB4, based on structural analogs reported in the literature .
Properties
CAS No. |
896295-74-2 |
|---|---|
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
6-(3-methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O4/c1-15(16(2)31)29-23(32)21-22(27(3)25(29)33)26-24-28(21)14-20(17-9-6-5-7-10-17)30(24)18-11-8-12-19(13-18)34-4/h5-15H,1-4H3 |
InChI Key |
HHORVDZRKGQEPP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the imidazole family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 457.5 g/mol. The structure features multiple functional groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N5O4 |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | HHORVDZRKGQEPP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves modulation of signaling pathways that are crucial for cellular functions. Specifically, it may inhibit specific enzymes involved in inflammatory processes or alter receptor activity related to pain perception and tumor growth.
Anti-inflammatory Properties
Research indicates that imidazole derivatives exhibit significant anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Anticancer Activity
Studies have demonstrated that similar imidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Preliminary data suggest that this compound may possess similar anticancer properties.
Analgesic Effects
The compound's analgesic potential has been evaluated through various animal models. Results indicate a dose-dependent reduction in pain response, likely due to its interaction with pain receptors.
Case Studies
-
Study on Anti-inflammatory Effects :
In a controlled study involving animal models of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects. -
Anticancer Evaluation :
A recent study focused on the effects of this compound on breast cancer cell lines. Results indicated that treatment led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways. -
Pain Management Study :
In a model of neuropathic pain, the compound was administered orally, resulting in significant pain relief as measured by behavioral tests assessing sensitivity to mechanical stimuli.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Purinoimidazole Dione Derivatives
Key Findings
Substituent Position and Activity: The 3-methoxyphenyl group in the target compound (position 6) may enhance binding to EphB4 compared to 4-methoxyphenyl analogs due to optimized steric and electronic interactions .
Biological Activity :
- ZINC170624334 demonstrates potent PARP inhibition (IC₅₀: 0.12 μM), attributed to its bromophenyl and hydroxyethyl groups, which facilitate hydrogen bonding with the PARP active site .
- The dimethoxy analogs (e.g., 6-(3,4-dimethoxyphenyl)-...) show broad-spectrum anticancer activity, likely due to enhanced lipophilicity and membrane permeability .
Synthetic Accessibility: Imidazolidine-2,4-dione precursors (e.g., 3-(4-fluorophenyl)imidazolidine-2,4-dione) are synthesized via cyclization reactions with yields >60% , suggesting scalable routes for purinoimidazole dione derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
